molecular formula C20H18N2O6 B5273288 2-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(4-methylphenyl)formamido]prop-2-enamido]acetic acid

2-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(4-methylphenyl)formamido]prop-2-enamido]acetic acid

Cat. No.: B5273288
M. Wt: 382.4 g/mol
InChI Key: VAOZWXZCKJNKEA-NVNXTCNLSA-N
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Description

2-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(4-methylphenyl)formamido]prop-2-enamido]acetic acid is a complex organic compound characterized by the presence of a benzodioxole ring and a formamido group

Properties

IUPAC Name

2-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-12-2-5-14(6-3-12)19(25)22-15(20(26)21-10-18(23)24)8-13-4-7-16-17(9-13)28-11-27-16/h2-9H,10-11H2,1H3,(H,21,26)(H,22,25)(H,23,24)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOZWXZCKJNKEA-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(4-methylphenyl)formamido]prop-2-enamido]acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Formamido Group: This step involves the reaction of the benzodioxole intermediate with a formamide derivative under acidic or basic conditions.

    Formation of the Prop-2-enamido Moiety: This involves the condensation of the benzodioxole-formamido intermediate with an appropriate aldehyde or ketone, followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the formamido group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

2-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(4-methylphenyl)formamido]prop-2-enamido]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(4-methylphenyl)formamido]prop-2-enamido]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets in proteins, while the formamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-[(4-methylphenyl)formamido]prop-2-enamido]acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxole ring and the formamido group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

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